(3Z)-3-(diethylaminohydrazinylidene)-4,6-dimethylpyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core with a triazenyl group at the 3-position and methyl groups at the 4 and 6 positions.
Preparation Methods
The synthesis of 3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)malonate under microwave irradiation, followed by condensation with phosphorus oxychloride (POCl3) to form the desired pyrazolopyridine . Another approach includes the reaction of 5-aminopyrazoles with 3-formylchromones using a green catalyst under microwave irradiation . These methods offer high yields and are efficient for producing the compound on a laboratory scale.
Chemical Reactions Analysis
3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
Scientific Research Applications
3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer cell proliferation and differentiation.
Biological Studies: It has been evaluated for its antiproliferative activity against various cancer cell lines, showing promising results in inhibiting cell growth.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is crucial for its antiproliferative effects on cancer cells.
Comparison with Similar Compounds
3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:
Pyrazolo[3,4-b]pyridine: The parent compound without the triazenyl and methyl groups.
3-(3,3-Diethyl-1-triazenyl)pyrazolo[3,4-b]pyridine: A derivative with only the triazenyl group.
4,6-Dimethylpyrazolo[3,4-b]pyridine: A derivative with only the methyl groups.
Properties
Molecular Formula |
C12H18N6 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-[(E)-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H18N6/c1-5-18(6-2)17-16-12-10-8(3)7-9(4)13-11(10)14-15-12/h7H,5-6H2,1-4H3,(H,13,14,15)/b17-16+ |
InChI Key |
ZEEOXIOHEVEEGV-WUKNDPDISA-N |
Isomeric SMILES |
CCN(CC)/N=N/C1=C2C(=CC(=NC2=NN1)C)C |
Canonical SMILES |
CCN(CC)N=NC1=C2C(=CC(=NC2=NN1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.